molecular formula C12H15NO2 B14811740 2-Cyclopropoxy-5-(dimethylamino)benzaldehyde

2-Cyclopropoxy-5-(dimethylamino)benzaldehyde

Cat. No.: B14811740
M. Wt: 205.25 g/mol
InChI Key: JTECWHJZWJRTEN-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-5-(dimethylamino)benzaldehyde is an organic compound with the molecular formula C12H15NO2. It consists of 15 hydrogen atoms, 12 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms . This compound is known for its unique structure, which includes a cyclopropoxy group and a dimethylamino group attached to a benzaldehyde core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-5-(dimethylamino)benzaldehyde typically involves the following steps:

    Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a reaction between cyclopropanol and an appropriate benzaldehyde derivative under acidic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is usually introduced via a nucleophilic substitution reaction using dimethylamine and a suitable leaving group on the benzaldehyde ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Specific details on industrial methods are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-5-(dimethylamino)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Dimethylamine (CH3)2NH in the presence of a suitable leaving group.

Major Products

    Oxidation: 2-Cyclopropoxy-5-(dimethylamino)benzoic acid.

    Reduction: 2-Cyclopropoxy-5-(dimethylamino)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropoxy-5-(dimethylamino)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-5-(dimethylamino)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dimethylamino group may also interact with biological receptors, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropoxybenzaldehyde: Lacks the dimethylamino group, making it less reactive in certain substitution reactions.

    5-(Dimethylamino)benzaldehyde: Lacks the cyclopropoxy group, affecting its overall reactivity and interaction with biological targets.

Uniqueness

2-Cyclopropoxy-5-(dimethylamino)benzaldehyde is unique due to the presence of both the cyclopropoxy and dimethylamino groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-cyclopropyloxy-5-(dimethylamino)benzaldehyde

InChI

InChI=1S/C12H15NO2/c1-13(2)10-3-6-12(9(7-10)8-14)15-11-4-5-11/h3,6-8,11H,4-5H2,1-2H3

InChI Key

JTECWHJZWJRTEN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)OC2CC2)C=O

Origin of Product

United States

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